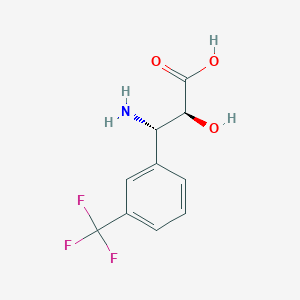

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

Vue d'ensemble

Description

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and a suitable chiral amino alcohol.

Key Reactions: The key steps include the formation of an imine intermediate, followed by reduction to form the amino alcohol. The stereochemistry is controlled using chiral catalysts or auxiliaries.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group (-OH) adjacent to the amino group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group into a ketone or aldehyde. For example:

This reaction is pivotal in modifying the compound’s hydrophilicity and reactivity for downstream applications.

Substitution Reactions

The trifluoromethyl (-CF₃) group participates in nucleophilic aromatic substitution (NAS) under specific conditions. While the -CF₃ group is generally electron-withdrawing, its meta-position on the phenyl ring allows selective substitution with nucleophiles such as amines or thiols. For instance:

This reactivity is exploited to introduce diverse functional groups, enhancing the compound’s utility in drug design .

Amide Bond Formation

The carboxylic acid (-COOH) undergoes amidation with primary or secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This reaction is fundamental in peptide synthesis and prodrug development:

The resulting amides exhibit improved bioavailability and target specificity .

Esterification

The carboxylic acid can be esterified with alcohols in the presence of acidic catalysts (e.g., H₂SO₄ ). This reaction modifies solubility and stability for industrial applications:

Esters of this compound are explored as intermediates in polymer chemistry .

Reduction Reactions

While less common, the amino group (-NH₂) can be reduced to a primary amine using agents like lithium aluminum hydride (LiAlH₄) , though this may require protection of other functional groups to avoid side reactions.

Comparative Reaction Table

Mechanistic Insights

-

Steric and Electronic Effects : The -CF₃ group’s electron-withdrawing nature deactivates the phenyl ring, directing substitution to specific positions.

-

Chirality Retention : Reactions often preserve the (2S,3S) configuration due to the compound’s rigid stereochemistry, critical for enantioselective synthesis .

Research Implications

-

Drug Development : Modified derivatives show promise as NMDA receptor modulators, with the -CF₃ group enhancing metabolic stability.

-

Material Science : Esterified forms improve thermal resistance in polymers, as noted in industrial flow reactor studies .

This compound’s multifunctional design enables tailored modifications, positioning it as a versatile scaffold in synthetic and applied chemistry.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of (2S,3S)-3-amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is in the development of pharmaceuticals , particularly those targeting neurological disorders. Its structural characteristics allow it to function as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Research indicates that this compound can enhance the efficacy of drugs aimed at treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Case Studies

- Neurological Drug Formulation : Studies have shown that derivatives of this compound can improve bioavailability and target specificity in drug formulations for neurological applications.

Biochemical Research

In the realm of biochemical research , this compound is utilized to study amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and metabolic pathways, which are crucial for developing therapies for metabolic disorders.

Research Findings

- Amino Acid Metabolism : Investigations into how this compound influences metabolic pathways have revealed its potential role as a modulator in amino acid transport systems .

Food Industry

The compound is also explored within the food industry as a potential flavor enhancer or nutritional supplement. Its ability to influence taste profiles makes it an attractive candidate for developing functional foods that cater to health-conscious consumers.

Applications

- Nutritional Supplements : Research indicates that incorporating this amino acid into dietary supplements can provide additional health benefits due to its structural properties .

Cosmetic Formulations

In cosmetics, this compound is noted for its moisturizing and anti-aging properties. These attributes make it appealing for skincare products aimed at enhancing skin hydration and elasticity.

Product Development

- Skincare Innovations : Companies are investigating its use in creams and lotions designed to combat signs of aging and improve skin texture .

Material Science

The versatility of this compound extends into material science , where it can be incorporated into polymers or coatings to enhance material properties such as flexibility and durability.

Applications

- Polymer Enhancements : Research has demonstrated that adding this amino acid derivative can improve the mechanical properties of various polymer blends .

Summary Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological issues | Improves efficacy and specificity in drug formulations |

| Biochemical Research | Understanding amino acid metabolism | Modulates metabolic pathways |

| Food Industry | Potential flavor enhancer or nutritional supplement | Enhances taste profiles |

| Cosmetic Formulations | Moisturizing and anti-aging properties | Improves skin hydration and texture |

| Material Science | Enhances flexibility and durability | Improves mechanical properties of polymers |

Mécanisme D'action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The hydroxyl and amino groups participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activity.

(2S,3S)-3-Amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and stability.

Uniqueness

The presence of the trifluoromethyl group in (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These features make it a valuable compound in various scientific and industrial applications.

Activité Biologique

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, often referred to as a β-amino acid, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound exhibits unique structural features that contribute to its interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation.

- Molecular Formula : C10H10F3NO3

- Molecular Weight : 249.189 g/mol

- CAS Number : 959581-13-6

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and as a modulator of receptor activity. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.

Enzyme Inhibition

Research indicates that this compound may inhibit specific classes of enzymes, including histone deacetylases (HDACs). HDACs are critical for regulating gene expression through epigenetic modifications. The compound's structural analogs have shown varying degrees of potency against different HDAC isoforms, suggesting that modifications in the β-amino acid scaffold can lead to significant changes in biological activity.

Table 1: Inhibition Potency Against HDAC Isoforms

| Compound | IC50 (nM) | HDAC Isoform |

|---|---|---|

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC3 |

| (2S,3S)-Trifluoromethyl | TBD | TBD |

Receptor Modulation

The compound has also been studied for its effects on NMDA receptors, particularly its selective modulation of GluN2C/D subtypes. Positive allosteric modulators (PAMs) derived from this compound have demonstrated enhanced receptor responses, indicating potential therapeutic applications in neurological disorders.

Table 2: Receptor Activity Data

| Compound | Doubling Concentration (μM) | Max Potentiation (%) |

|---|---|---|

| (2S,3S)-Trifluoromethyl | TBD | TBD |

| Control Compound | TBD | TBD |

Case Studies

- Study on HDAC Inhibition : A study evaluated the inhibitory effects of various β-amino acids on HDAC isoforms. The results highlighted that compounds with a trifluoromethyl substitution exhibited enhanced selectivity and potency against certain isoforms compared to their non-substituted counterparts .

- Neurological Applications : Research exploring the modulation of NMDA receptors using derivatives of this compound showed promising results in increasing synaptic plasticity markers in animal models, suggesting potential use in treating cognitive deficits .

Propriétés

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSPHPYIWVLSKB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376155 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-49-5 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.